N-Hydroxy-N,3-diphenylpropanamide
Description
N-Hydroxy-N,3-diphenylpropanamide is a hydroxamic acid derivative characterized by a propanamide backbone substituted with a hydroxy group on the nitrogen atom and two phenyl groups at the nitrogen and C3 positions. Hydroxamic acids are known for their diverse biological activities, including enzyme inhibition (e.g., histone deacetylases) and antibacterial effects .
Properties
CAS No. |
65690-71-3 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-hydroxy-N,3-diphenylpropanamide |
InChI |
InChI=1S/C15H15NO2/c17-15(12-11-13-7-3-1-4-8-13)16(18)14-9-5-2-6-10-14/h1-10,18H,11-12H2 |
InChI Key |
BGZHXLJBISMYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Hydroxy group on nitrogen, enabling metal chelation and hydrogen bonding.
- N-Phenyl and C3-phenyl groups , contributing to lipophilicity and steric effects.
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Solubility : Hydroxamic acids (e.g., N-hydroxy derivatives) generally exhibit moderate water solubility due to hydrogen bonding, whereas N-methyl or N-ethyl analogs are more lipophilic .
- Stereochemistry : Chiral derivatives like (2R)-N,3-diphenyl-2-sulfanylpropanamide show stereospecific interactions in biological systems .
Data Tables
Table 1: Physicochemical Comparison
| Property | This compound | 3-Oxo-N,3-diphenylpropanamide | N-Methyl-N,3-diphenylpropanamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 243.28 | 239.27 | 239.32 |
| Solubility (Water) | Moderate | Low | Insoluble |
| Key Functional Group | Hydroxamic acid | α,β-Unsaturated ketone | Amide |
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